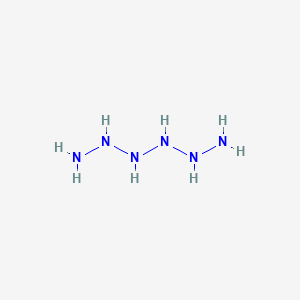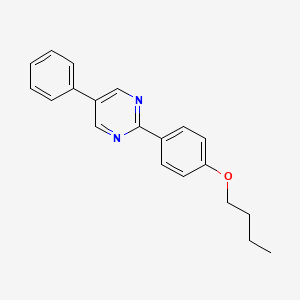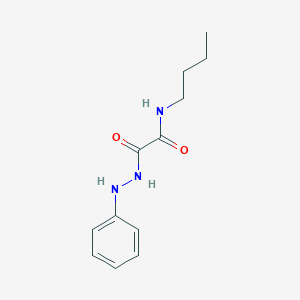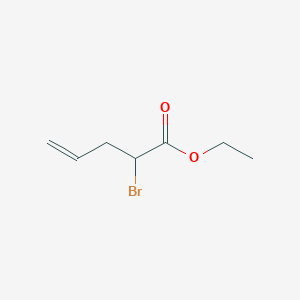![molecular formula C9H24OSi2 B14658980 Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane CAS No. 40965-53-5](/img/structure/B14658980.png)
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane typically involves the reaction of trimethylsilyl chloride with a suitable alcohol or phenol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction can be represented as follows:
R-OH+TMS-Cl→R-O-TMS+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds.
Scientific Research Applications
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and phenols during synthesis.
Biology: Employed in the derivatization of biomolecules for analysis by gas chromatography or mass spectrometry.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane involves the formation of stable silicon-oxygen bonds. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating complex synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Trimethylsilyl acetate
Uniqueness
Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane is unique due to its specific structure, which provides a combination of chemical inertness and reactivity. This makes it particularly useful as a protecting group in organic synthesis, as well as in various industrial applications .
Properties
CAS No. |
40965-53-5 |
|---|---|
Molecular Formula |
C9H24OSi2 |
Molecular Weight |
204.46 g/mol |
IUPAC Name |
trimethyl(2-trimethylsilyloxypropan-2-yl)silane |
InChI |
InChI=1S/C9H24OSi2/c1-9(2,11(3,4)5)10-12(6,7)8/h1-8H3 |
InChI Key |
NPVDPCSQNVGVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)

![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)



![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)

